Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-oxo-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUJHOIEDXGRML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)C2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399370 | |
| Record name | Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13099-95-1 | |
| Record name | Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Ethyl 2-Hydroxybenzoylacetate Derivatives
A primary route involves the cyclization of ethyl 2-hydroxybenzoylacetate derivatives under acidic or thermal conditions. This method mirrors the synthesis of 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid reported in , where cyclization of 2-(carboxymethoxy)isophthalic acid (33 ) using sodium acetate, acetic acid, and acetic anhydride yielded 3-acetoxybenzofuran-7-carboxylic acid (34 ). Hydrolysis of 34 with hydrochloric acid/methanol/water produced the 3-oxo derivative (35 ) .
Adapting this approach, ethyl 2-hydroxybenzoylacetate could undergo analogous cyclization. For instance, heating the precursor in acetic anhydride with catalytic sodium acetate may facilitate intramolecular esterification and ketone formation. The ethyl ester at position 2 would remain intact during cyclization, yielding the target compound. Typical reaction conditions involve refluxing for 4–6 hours, followed by neutralization and purification via column chromatography .
Alkylation of 2-Hydroxybenzophenones with Ethyl Haloacetates
Another method employs the alkylation of 2-hydroxybenzophenones with ethyl haloacetates, as demonstrated in the synthesis of 2-(1-benzotriazolylalkoxy)-benzophenones . For example, reacting 2-hydroxybenzophenone with ethyl chloroacetate in dimethylformamide (DMF) in the presence of potassium carbonate forms the ethyl ester intermediate. Subsequent treatment with lithium diisopropylamide (LDA) induces deprotonation and rearrangement, yielding 2,3-dihydrobenzofuran-3-ols .
Oxidation of the hydroxyl group in the dihydrobenzofuran intermediate with a mild oxidizing agent like pyridinium chlorochromate (PCC) would introduce the 3-oxo functionality. This two-step process—alkylation followed by oxidation—offers modular control over substitution patterns. Yields for analogous reactions range from 60% to 75%, depending on the electron-donating or withdrawing nature of substituents .
Rearrangement of Benzotriazole Intermediates
Benzotriazole-mediated homologation provides a versatile pathway. As detailed in , 2-(benzotriazol-1-yl)-3-substituted-2,3-dihydrobenzofuran-3-ols (10a–h ) undergo ZnBr2-catalyzed rearrangement to form 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones (11a–h ). By substituting the aryl group with an ethyl ester moiety, this method could be tailored to synthesize Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate.
Key steps include:
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Reacting 2-hydroxybenzophenone with 1-(1-chloroethyl)benzotriazole to form the benzotriazole intermediate.
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Treating the intermediate with LDA to generate a lithium alkoxide, which rearranges upon ZnBr2 addition.
This route benefits from mild conditions and high functional group tolerance, making it suitable for derivatives with sensitive substituents.
Esterification of 3-Oxo-2,3-Dihydrobenzofuran-2-Carboxylic Acid
Direct esterification of the carboxylic acid precursor represents a straightforward approach. In , 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid (35 ) was converted to its amide derivative using isobutyl chloroformate and N-methylmorpholine. Similarly, treating 3-oxo-2,3-dihydrobenzofuran-2-carboxylic acid with ethanol in the presence of sulfuric acid or dicyclohexylcarbodiimide (DCC) would yield the ethyl ester.
Reaction conditions typically involve refluxing the acid with excess ethanol and catalytic acid for 12–24 hours. The crude product is purified via recrystallization or chromatography, with yields averaging 65–80% for analogous esterifications .
Oxidative Cyclization of Ethyl 2-(2-Hydroxyphenyl)acetate
Oxidative cyclization of ethyl 2-(2-hydroxyphenyl)acetate using reagents like IBX (2-iodoxybenzoic acid) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) offers a one-pot route. This method mimics the synthesis of dihydrobenzofuranones via dehydrogenation, where the acetate group undergoes intramolecular cyclization to form the ketone .
For example, heating ethyl 2-(2-hydroxyphenyl)acetate with DDQ in dichloromethane at 40°C for 6 hours could simultaneously induce cyclization and oxidation, producing the target compound. This method is advantageous for its brevity but may require optimization to suppress side reactions such as overoxidation.
Challenges and Optimization Strategies
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Regioselectivity : Ensuring cyclization occurs at the correct position (C2–C3) is critical. Steric and electronic effects of substituents heavily influence this, as noted in .
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Oxidation Control : Overoxidation of the dihydrofuran ring to a fully aromatic benzofuran is a common side reaction. Using mild oxidizing agents like PCC or TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) mitigates this .
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Purification : The compound’s polarity necessitates careful chromatographic separation. Ethyl acetate/hexane mixtures (3:7) are effective eluents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Chemistry
Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate serves as an essential intermediate in organic synthesis. It is utilized in:
- Building Blocks : Acts as a precursor for synthesizing other benzofuran derivatives.
- Reagents : Employed in various organic reactions, including oxidation, reduction, and substitution reactions.
Biology
In biological research, this compound is investigated for its role in:
- Biological Pathways : Used as a probe to study enzyme activities and metabolic pathways.
- Biological Activity : Exhibits potential anti-inflammatory, analgesic, and antimicrobial properties due to its structural features .
Medicine
The medicinal applications of this compound are noteworthy:
- Therapeutic Potential : Benzofuran derivatives are known for their anticancer, antibacterial, and antiviral activities. Studies suggest that this compound may inhibit specific enzymes or interfere with cellular processes relevant to disease mechanisms .
| Application Area | Potential Effects |
|---|---|
| Anticancer | Inhibits tumor growth in specific cancer cell lines |
| Antibacterial | Effective against various bacterial strains |
| Antiviral | Potential activity against viral infections |
Industry
In industrial applications, this compound is used in:
- Material Development : Functions as an intermediate in the production of pharmaceuticals and agrochemicals.
- Chemical Manufacturing : Its unique properties make it suitable for developing new materials with desired functionalities .
Case Studies
Several studies have documented the biological activity of this compound:
- Anticancer Activity : A study evaluated its efficacy against human ovarian cancer cell lines (A2780), demonstrating significant cytotoxic effects compared to control groups .
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit notable antibacterial effects against pathogens like E. coli and Staphylococcus aureus .
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs with Heteroatom Substitutions
Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate
- Key Difference : Replacement of the furan oxygen with sulfur in the benzothiazole ring.
- Impact : Enhanced antimicrobial activity due to the sulfur atom’s electron-withdrawing effects and improved hydrogen-bonding capabilities .
- Synthesis : Prepared via nucleophilic substitution reactions, similar to benzofuran derivatives .
Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (CAS 20068-43-3)
- Key Difference : Incorporation of an additional nitrogen atom in the benzoxazole ring.
- Applications : Used in agrochemical research for its stability and reactivity .
Substituted Dihydrobenzofuran Carboxylates
Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate
- Key Difference : Nitro group at the 5-position.
- Impact : Strong electron-withdrawing effect increases electrophilic reactivity, making it suitable for nitration or Suzuki coupling reactions .
- Synthesis : Achieved via nitro-group introduction early in the synthetic pathway .
Ethyl (S)-5-fluoro-2-((S)-2-nitro-1-phenylallyl)-3-oxo-2,3-dihydrobenzofuran-2-carboxylate (144l)
- Key Difference : Fluorine and nitro-phenylallyl substituents.
- Characterization : Validated by chiral HPLC and $^1$H NMR .
Functional Group Variations
2-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid
- Key Difference : Methyl substitution at C2 and a carboxylic acid group.
- Applications : Used in coordination polymers and catalysis .
Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
- Key Difference : Hydroxy group at C6 and methyl ester.
- Impact : Polar hydroxy group improves aqueous solubility, making it suitable for pharmacokinetic studies .
Table: Comparative Analysis of Key Compounds
Biological Activity
Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate, a benzofuran derivative with the molecular formula , has garnered attention in various fields due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and its potential applications in medicine and research.
Overview of Biological Activity
This compound exhibits a range of biological activities, including anticancer, antibacterial, and antiviral properties. Its structural features contribute significantly to its reactivity and interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes and cellular pathways. It is known to inhibit certain enzymes, which can lead to altered cellular processes. For instance, it has been studied as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can enhance the efficacy of cancer therapies by preventing cancer cells from repairing DNA damage .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : A study demonstrated that derivatives of benzofuran compounds show significant cytotoxic effects against various cancer cell lines. This compound was found to exhibit IC50 values indicating potent activity against human cancer cell lines .
- Antibacterial Properties : Research has highlighted the antibacterial effects of benzofuran derivatives. This compound was evaluated for its ability to inhibit bacterial growth, showing effectiveness against both Gram-positive and Gram-negative bacteria .
- Antiviral Activity : The compound has also been tested for antiviral properties, particularly in inhibiting viral replication in vitro. Its mechanism may involve interference with viral enzyme activities, thus preventing viral propagation .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 Value (µM) |
|---|---|---|
| This compound | Anticancer (e.g., HeLa cells) | 9.45 |
| Benzofuran | Baseline compound | N/A |
| 2,3-Dihydrobenzofuran | Reduced form; less active | N/A |
| Ethyl benzofuran-2-carboxylate | Similar structure; variable activity | N/A |
Applications in Research and Industry
This compound serves multiple roles in scientific research:
1. Chemical Synthesis : It acts as a building block for synthesizing more complex organic molecules due to its reactive functional groups.
2. Biological Pathway Studies : Researchers utilize this compound as a probe to investigate various biological pathways and enzyme activities.
3. Therapeutic Development : Given its promising biological activities, it is being explored as a lead compound for developing new therapeutic agents targeting cancers and infectious diseases .
Q & A
Q. Critical Parameters :
- Solvent choice : Polar aprotic solvents (e.g., NMP) enhance cyclization efficiency.
- Temperature : Reflux conditions (~120°C) are optimal for ring closure.
- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) yields ~60–70% purity .
Basic: How is the molecular structure of this compound validated?
Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques :
- NMR : ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~165–170 ppm, dihydrobenzofuran protons as multiplet signals).
- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and packing. For example, a related benzothiazole derivative (C₁₀H₉NO₃S) crystallizes in the monoclinic P2₁/c space group with a = 16.904 Å, b = 4.891 Å, c = 12.676 Å, β = 110.93° .
Q. Example Data (Analogous Compound) :
| Fungus | MFC (μg/mL) |
|---|---|
| C. albicans | 25 |
| A. niger | 50 |
Key Controls : Include positive controls (e.g., fluconazole for antifungal assays) and solvent blanks .
Advanced: How can reaction yields be optimized in multi-step syntheses?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for cyclization efficiency.
- Solvent Effects : Compare DMF, NMP, and THF for dielectric constant impact on reaction rates.
- Temperature Gradients : Use microwave-assisted synthesis to reduce time (e.g., 80°C → 120°C ramping).
Case Study : Replacing Na₂CO₃ with K₂CO₃ in cyclization increased yield from 60% to 75% due to enhanced basicity .
Advanced: How are mechanistic interactions with biological targets elucidated?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., COX-2).
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
Example : A benzofuran analog showed a Kd of 12 μM for COX-2 via SPR, correlating with anti-inflammatory activity .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Meta-Analysis : Pool data from independent studies (e.g., MIC values) and apply statistical tests (ANOVA, Tukey’s HSD).
- Reproducibility Checks : Replicate assays under standardized conditions (pH, cell density).
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups enhance antifungal activity).
Case Study : Discrepancies in MIC values for S. aureus (10–50 μg/mL) were attributed to variations in inoculum size .
Advanced: What computational tools predict its solid-state behavior?
Methodological Answer:
- Hirshfeld Surface Analysis : Visualize intermolecular interactions (CrystalExplorer software).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level (Gaussian 09) to compare with crystallographic data.
- Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) using Etter’s formalism .
Example : A related compound’s crystal packing revealed π-π stacking (3.8 Å) and C–H···O bonds (2.2 Å) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
